molecular formula C8H10O B12395921 4-Methylanisole-d3

4-Methylanisole-d3

Cat. No.: B12395921
M. Wt: 125.18 g/mol
InChI Key: CHLICZRVGGXEOD-FIBGUPNXSA-N
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Description

4-Methylanisole-d3, also known as 4-Methoxytoluene-d3, is a deuterium-labeled derivative of 4-Methylanisole. This compound is primarily used in scientific research as a stable isotope-labeled standard. 4-Methylanisole itself is a food flavoring agent and can be naturally found in Ylang Ylang fragrance oil .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylanisole-d3 is synthesized by incorporating deuterium into 4-Methylanisole. The deuterium labeling is typically achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium. This process often involves the use of deuterium gas (D2) or deuterated solvents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and ensure the high purity of the final product. The production methods are designed to be efficient and cost-effective while maintaining the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

4-Methylanisole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium fluoride and graphite electrodes.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methylanisole-d3 involves its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the pathways and molecular targets involved in different processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and quantification in studies, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C8H10O

Molecular Weight

125.18 g/mol

IUPAC Name

1-methoxy-4-(trideuteriomethyl)benzene

InChI

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i1D3

InChI Key

CHLICZRVGGXEOD-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)OC

Canonical SMILES

CC1=CC=C(C=C1)OC

Origin of Product

United States

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